6-(4-ethylphenyl)-2-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-2,3-dihydropyridazin-3-one
Description
Properties
IUPAC Name |
6-(4-ethylphenyl)-2-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]pyridazin-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N4O2/c1-2-19-8-10-20(11-9-19)22-12-13-23(29)28(25-22)18-24(30)27-16-14-26(15-17-27)21-6-4-3-5-7-21/h3-13H,2,14-18H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDQJEKJZSGHRSQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C2=NN(C(=O)C=C2)CC(=O)N3CCN(CC3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “6-(4-ethylphenyl)-2-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-2,3-dihydropyridazin-3-one” typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the pyridazinone core: This can be achieved by cyclization reactions involving hydrazine derivatives and diketones.
Introduction of the piperazine moiety: This step may involve nucleophilic substitution reactions where a piperazine derivative is introduced.
Attachment of the phenyl and ethyl groups: These groups can be introduced through Friedel-Crafts alkylation or acylation reactions.
Industrial Production Methods
Industrial production of such compounds often involves optimizing the reaction conditions to maximize yield and purity. This may include:
Catalysts: Use of specific catalysts to enhance reaction rates.
Solvents: Selection of appropriate solvents to dissolve reactants and control reaction temperature.
Purification: Techniques such as recrystallization, chromatography, and distillation to purify the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the piperazine moiety.
Reduction: Reduction reactions can occur at the carbonyl group, converting it to an alcohol.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogens, nitrating agents, sulfonating agents.
Major Products
Oxidation products: N-oxides, hydroxylated derivatives.
Reduction products: Alcohols, amines.
Substitution products: Halogenated, nitrated, or sulfonated derivatives.
Scientific Research Applications
“6-(4-ethylphenyl)-2-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-2,3-dihydropyridazin-3-one” may have applications in various fields:
Chemistry: As a building block for synthesizing more complex molecules.
Biology: Potential use in studying biological pathways and interactions.
Medicine: Possible therapeutic applications due to its pharmacological properties.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of this compound would depend on its specific biological target. Generally, compounds with piperazine and phenyl groups can interact with various receptors or enzymes in the body, modulating their activity. The exact molecular targets and pathways would require detailed biochemical studies.
Comparison with Similar Compounds
Table 1: Key Structural Comparisons
Core Scaffold Differences
- Pyridazinone vs. Pyrrolizin: The target compound’s dihydropyridazinone core (six-membered ring with two adjacent nitrogen atoms) contrasts with the dihydropyrrolizin core (five-membered fused ring system) in .
Substituent Variations
Position 2: The target compound’s 2-oxoethyl-piperazine group shares similarities with the fluorophenylpiperazine in . The absence of fluorine in the target compound may reduce polarity but improve metabolic stability . The ethyl oxalyl group in introduces an ester functionality, which could confer higher hydrolytic lability compared to the stable piperazine-ethyl linkage in the target compound .
Position 6: The 4-ethylphenyl group in the target compound is less polar than the morpholinyl and 4-phenyl groups in . Ethyl substitution may enhance lipophilicity, favoring membrane permeability in drug delivery .
Implications for Drug Design
- Piperazine vs. Morpholinyl : Piperazine’s basic nitrogen atoms (pKa ~9.5) can improve solubility at physiological pH, whereas morpholinyl groups (pKa ~7.4) offer moderate basicity, affecting distribution and target engagement .
- Ethylphenyl vs. Fluorophenyl : The ethyl group’s hydrophobicity may enhance blood-brain barrier penetration, while fluorophenyl groups (as in ) are often used to tune electronic effects and metabolic stability .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 6-(4-ethylphenyl)-2-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-2,3-dihydropyridazin-3-one?
- Methodology : The compound can be synthesized via nucleophilic substitution or coupling reactions. For example, reacting a pyridazinone core with 2-oxo-2-(4-phenylpiperazin-1-yl)ethyl groups under basic conditions (e.g., NaOH in dichloromethane) followed by purification via column chromatography. Evidence from analogous syntheses (e.g., ethyl oxalyl monochloride coupling to pyrrolizine derivatives) suggests controlled reaction temperatures (0–25°C) and inert atmospheres (N₂) improve yields .
- Critical Considerations : Monitor reaction progress via TLC or HPLC to avoid over-substitution. Optimize stoichiometry to minimize byproducts like unreacted intermediates or piperazine dimerization .
Q. How can the purity and structural identity of this compound be validated post-synthesis?
- Methodology : Use a combination of analytical techniques:
- HPLC/MS : Confirm molecular weight and detect impurities (e.g., residual phenylpiperazine derivatives) .
- NMR (¹H/¹³C) : Verify substituent positions and rule out tautomeric shifts in the dihydropyridazinone core .
- Elemental Analysis : Ensure stoichiometric agreement with theoretical values (e.g., C, H, N content) .
Q. What safety protocols are essential during handling and storage?
- Guidelines : Follow OSHA/EPA standards for piperazine-containing compounds. Key measures include:
- PPE : Nitrile gloves, lab coats, and safety goggles to prevent dermal/ocular exposure.
- Storage : Airtight containers in cool (2–8°C), dry conditions to prevent hydrolysis of the ketone group .
- Waste Disposal : Neutralize acidic/basic residues before disposal, adhering to H313 (harmful in contact with skin) and H302 (harmful if swallowed) classifications .
Advanced Research Questions
Q. How can crystallographic data resolve ambiguities in the compound’s stereoelectronic configuration?
- Methodology : Perform single-crystal X-ray diffraction (SCXRD) using SHELXL or WinGX for refinement. For example, triclinic crystal systems (space group P1) with parameters a = 8.9168 Å, b = 10.7106 Å, and α = 73.489° were used for a related pyridazinone derivative .
- Data Analysis : Use ORTEP for anisotropic displacement ellipsoid visualization to assess bond angles and torsional strain in the 4-phenylpiperazine moiety .
- Contradiction Resolution : If experimental data conflicts with computational models (e.g., DFT-optimized geometries), re-examine hydrogen bonding networks (e.g., C=O···H-N interactions) that may influence packing .
Q. What strategies mitigate oxidative degradation of the dihydropyridazinone core during stability studies?
- Methodology : Conduct accelerated stability testing under ICH Q1A guidelines. Key findings:
- Oxidation Pathways : The 2,3-dihydropyridazin-3-one ring is susceptible to autoxidation, forming pyridazinone derivatives. Use antioxidants like BHT (0.01% w/v) in formulation buffers .
- pH Dependence : Degradation rates increase at alkaline pH (>8.0). Stabilize solutions at pH 4.0–6.0 using citrate/phosphate buffers .
Q. How can computational modeling predict binding affinities to neurological targets (e.g., serotonin/dopamine receptors)?
- Methodology : Employ molecular docking (AutoDock Vina) and MD simulations (GROMACS) using receptor structures (e.g., 5-HT₁A, PDB ID: 6WGT). Key steps:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
